molecular formula C9H13NOS B3245188 2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol CAS No. 166818-83-3

2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol

Cat. No.: B3245188
CAS No.: 166818-83-3
M. Wt: 183.27 g/mol
InChI Key: JLOJPFYZGAJBRK-UHFFFAOYSA-N
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Description

“2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol” is a chemical compound with the molecular formula C9H13NOS. It has a molecular weight of 183.27 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13NOS/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

The compound is stored at room temperature and is in oil form . Unfortunately, the boiling point and other physical and chemical properties are not specified .

Scientific Research Applications

Novel Ring Synthesis

2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol derivatives have been used in novel pyrrolo[1,2-a][3.1.6]benzothiadiazocine ring synthesis. This involves reductive cyclization of sulfanyl compounds, leading to derivatives like 6-amino-5H-pyrrolo[1,2-a][3.1.6]benzothiadiazocine-7-oxide (Kimbaris et al., 2004).

Synthesis of Amino Acid Derivatives

This compound is involved in synthesizing alpha-sulfanyl-beta-amino acid derivatives. These derivatives have applications as building blocks in pharmaceuticals with potent biological activity (Kantam et al., 2010).

Crystal Structure Studies

4-Methylbenzyl N′-[(thiophen-2-yl)methylidene]hydrazinecarbodithioate, a related compound, has been studied for its crystal structure, contributing to the understanding of molecular conformations and interactions (Ramli et al., 2015).

Antiulcer Agent Development

2-{[(4-Methylphenyl) sulfonyl] amino}-3-sulfanylpropanoic acid and its analogs have been synthesized and evaluated for antiulcer potential, including mode of action and inhibition of H+/K+ ATPase activity (Sahoo & Subudhi, 2014).

Reactions with N,N-Binucleophilic Agents

Studies on reactions with N,N-binucleophilic agents have expanded the scope of compounds derived from this compound. This has led to various derivatives, including 1-phenylamino-1,5-dihydro-2H-pyrrol-2-one (Kosolapova et al., 2013).

Synthesis of Pyrazole Derivatives

3-R-Sulfanyl-5-amino-1-phenyl-1H-pyrazole-4-carbonitriles were synthesized using reactions of bis(alkylsulfanyl)methylidene malononitriles with phenylhydrazine, indicating applications in chemical synthesis (Lipin et al., 2020).

Aminolysis of Epoxides

Beta-Amino alcohols N-2'-pyridylmethyl substituted 3 were prepared using aminolysis of 1,2-epoxides by 2-picolylamine, catalyzed by Al(OTf)(3). This is a key step in synthesizing new classes of ionic liquids (Fringuelli et al., 2004).

Antibacterial and Antioxidant Activities

2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone was synthesized and characterized for antibacterial and antioxidant activities, demonstrating biological applications (Sarac, 2020).

Anti-Helicobacter pylori Agents

Compounds derived from this compound have shown potential as anti-Helicobacter pylori agents, indicating their utility in developing new antimicrobial drugs (Carcanague et al., 2002).

Inhibition of Mild Steel Corrosion

Compounds like 2-{[(2-sulfanylphenyl)imino]methyl}]phenol, derived from similar structures, have been studied for their inhibitory effect on corrosion of mild steel, indicating applications in materials science (Behpour et al., 2008).

Synthesis of Bisquinolines

Bis(2-aryl-4-arylquinolin-3-yl)sulfanes and related compounds were synthesized by double Friedlander reaction, showing the versatility of these compounds in complex organic syntheses (Paul et al., 2011).

Properties

IUPAC Name

2-(4-amino-3-methylphenyl)sulfanylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NOS/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOJPFYZGAJBRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SCCO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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